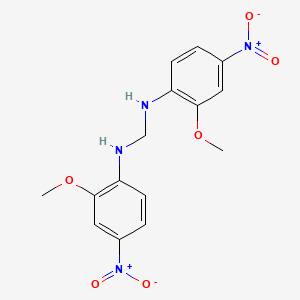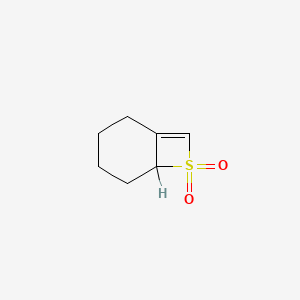
Cyclopropyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl sulfone is an organic compound characterized by a cyclopropyl group attached to a sulfone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyl sulfone can be synthesized through several methods. One common approach involves the oxidation of cyclopropyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, often at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into more oxidized derivatives.
Reduction: Reduction reactions can yield cyclopropyl sulfide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfone group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxidized sulfones.
Reduction: Cyclopropyl sulfide.
Substitution: Cyclopropyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl sulfone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential pharmacophore in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclopropyl sulfone involves its ability to participate in various chemical reactions due to the electron-withdrawing nature of the sulfone group. This property makes it a versatile intermediate in organic synthesis. The cyclopropyl group imparts rigidity to the molecule, influencing its reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl sulfide: Less oxidized form, more reactive towards oxidation.
Cyclopropyl sulfoxide: Intermediate oxidation state, different reactivity profile.
Phenyl sulfone: Similar sulfone group but with a phenyl ring instead of a cyclopropyl group.
Uniqueness: Cyclopropyl sulfone is unique due to the combination of the cyclopropyl group’s ring strain and the sulfone group’s electron-withdrawing properties.
Eigenschaften
CAS-Nummer |
57899-47-5 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
cyclopropylsulfonylcyclopropane |
InChI |
InChI=1S/C6H10O2S/c7-9(8,5-1-2-5)6-3-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
OGBZCZYBRFUKKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)


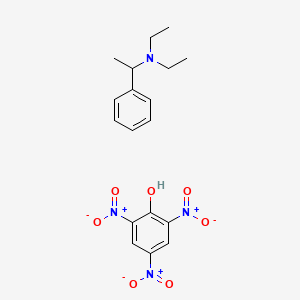
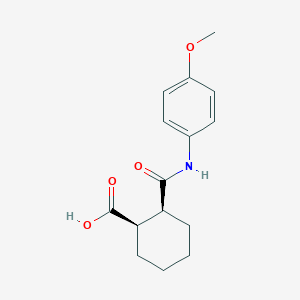
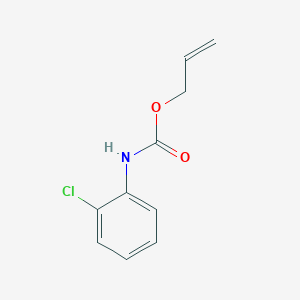
![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)

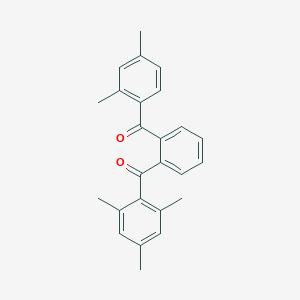
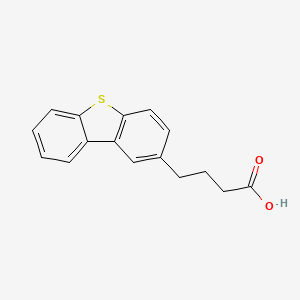

![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)
